Comparative Antiviral Potency: Amantadine vs. Rimantadine Against Influenza A (H3N2)
Against the influenza A/Hong Kong/8/68 (H3N2) strain in MDCK cells, rimantadine demonstrates significantly higher antiviral potency than amantadine. The reported EC50 value for rimantadine is approximately 3-fold lower than that of amantadine [1]. This quantifiable potency difference indicates that for applications solely targeting wild-type influenza A virus inhibition in vitro, rimantadine is the more active agent on a molar basis. However, for investigations of M2 channel mutants or dual-mechanism studies, amantadine remains the required reference compound due to its distinct resistance profile.
| Evidence Dimension | Antiviral potency (EC50) against influenza A/H3N2 |
|---|---|
| Target Compound Data | EC50 = 2.7 ± 1.1 µM |
| Comparator Or Baseline | Rimantadine: EC50 = 0.85 ± 1.1 µM |
| Quantified Difference | Rimantadine is 3.2-fold more potent |
| Conditions | MDCK cells; cytopathic effect (CPE) inhibition assay; influenza A/Hong Kong/8/68 (H3N2) strain |
Why This Matters
This data confirms that amantadine is the less potent antiviral in wild-type contexts, which is critical for experimental design where a benchmark compound with lower potency is needed for comparative studies of novel inhibitors or for assessing M2 channel mutations.
- [1] Schmidtke M, et al. Table 2: Antiviral EC50 values for amantadine and rimantadine. In: Antiviral activity of aminoadamantanes. Antiviral Res. 2000;46(3): A specific table reference; see PMC7125889 for original data. View Source
